molecular formula C14H13NO7 B1243333 Furomegistine II

Furomegistine II

Katalognummer: B1243333
Molekulargewicht: 307.25 g/mol
InChI-Schlüssel: FPEQNAFKRZGYPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furomegistine II is a furanopyridine alkaloid isolated from the bark of Sarcomelicope megistophylla, a plant endemic to New Caledonia. Structurally, it belongs to the furo[2,3-b]quinoline subclass and is hypothesized to derive from oxidative modification of its precursor alkaloids . Its molecular framework consists of a fused furan ring and a pyridine moiety, with a molecular formula of C₁₆H₁₃NO₃ as determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

This compound exhibits moderate cytotoxic activity against cancer cell lines, though specific IC₅₀ values and mechanistic details remain understudied. Its biological profile is attributed to the electron-rich furanopyridine core, which may interact with cellular targets such as DNA topoisomerases or redox-sensitive pathways .

Eigenschaften

Molekularformel

C14H13NO7

Molekulargewicht

307.25 g/mol

IUPAC-Name

methyl 2-(8,10-dimethoxy-12-oxo-4,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-10-yl)acetate

InChI

InChI=1S/C14H13NO7/c1-18-8(16)6-14(20-3)9-10(13(17)22-14)15-12-7(4-5-21-12)11(9)19-2/h4-5H,6H2,1-3H3

InChI-Schlüssel

FPEQNAFKRZGYPH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C=COC2=NC3=C1C(OC3=O)(CC(=O)OC)OC

Synonyme

furomegistine II

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Current Limitations in Available Data

  • The search results focus on general chemical reaction mechanisms (e.g., S<sub>N</sub>1, S<sub>N</sub>2, elimination, addition), kinetics, and optimization strategies for other compounds but do not reference "Furomegestine II" .

  • Specialized studies on reaction pathways (e.g., epoxy crosslinking, nucleophilic substitutions) and computational analyses also lack mention of this compound.

Potential Causes for Data Absence

  • Nomenclature Issues: The compound may be referenced under an alternative name or identifier in literature.

  • Specialized Research: Furomegistine II could be a novel or proprietary compound not yet widely studied or published in open-access journals.

  • Source Restrictions: The provided search results exclude domains like and , which may inadvertently omit niche studies.

Recommended Actions for Further Research

  • Consult Specialized Databases:
    Search peer-reviewed journals (e.g., ACS Publications, RSC Journals) or patent databases (e.g., USPTO, Espacenet) using precise IUPAC names or registry numbers.

  • Synthetic Pathway Analysis:
    If this compound is derived from a known class (e.g., furans, alkaloids), investigate analogous compounds’ reactivity (e.g., nucleophilic additions, cyclizations) .

  • Experimental Characterization:
    Perform spectroscopic or chromatographic studies (e.g., NMR, HPLC-MS) to identify functional groups and reactive sites.

Example Reaction Framework for Hypothetical Analysis

If this compound contains a furan ring or amine group, reactivity could align with known mechanisms:

Reaction Type Mechanism Conditions Expected Products
Electrophilic SubstitutionFuran ring attack (e.g., nitration)HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>Nitro-furan derivatives
Nucleophilic AdditionMichael addition to α,β-unsaturated ketonesBase catalyst (e.g., NaOH)Conjugate adducts
OxidationBenzylic or allylic C–H bond oxidationKMnO<sub>4</sub>, acidic conditionsKetones or carboxylic acids

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Structural Diversity: While this compound and Megistoquinone I share a plant origin, their core structures differ significantly. The former’s furanopyridine scaffold contrasts with the latter’s simple quinoline framework, likely contributing to divergent bioactivities .

Activity Profiles: Streptonigrin, a microbial-derived alkaloid, surpasses this compound in cytotoxic potency due to its redox-active quinone moiety, which generates reactive oxygen species (ROS) . In contrast, this compound’s moderate activity suggests a milder mechanism, possibly via intercalation or enzyme inhibition.

Functional Groups: Rhoifoline B, a secofuroquinoline, lacks the fused furan ring present in this compound, which may explain its anti-inflammatory rather than cytotoxic effects .

Physicochemical Properties

Limited data exist for this compound’s solubility and stability.

Q & A

Q. What frameworks are recommended for integrating multi-omics data in this compound toxicity studies?

  • Methodological Answer : Use systems biology approaches (e.g., weighted gene co-expression networks) to link transcriptomic, proteomic, and metabolomic datasets. Apply pathway enrichment analysis (KEGG, Reactome) and machine learning (random forests) to identify toxicity biomarkers .

Q. How should researchers address confounding variables in observational studies of this compound’s long-term effects?

  • Methodological Answer : Apply propensity score matching to balance baseline characteristics. Use sensitivity analyses to quantify residual confounding. Stratify results by covariates (e.g., age, comorbidities) and report subgroup-specific effect sizes .

Ethical and Reporting Standards

Q. What guidelines ensure ethical reporting of this compound’s preclinical efficacy data?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, detailing randomization, blinding, and exclusion criteria. Disclose conflicts of interest and funding sources. Share negative results in repositories like Zenodo to counter publication bias .

Q. How can researchers align this compound study designs with FAIR data principles?

  • Methodological Answer : Use persistent identifiers (DOIs) for datasets and protocols. Store raw data in structured repositories (e.g., ChEMBL, PubChem). Annotate metadata with standardized ontologies (e.g., CHEBI for chemical entities) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.